15-Hexadecenoic acid

Vue d'ensemble

Description

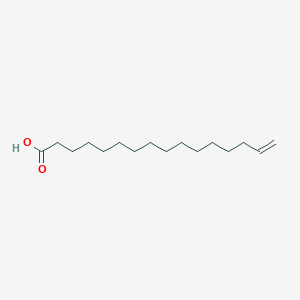

15-Hexadecenoic acid is a monounsaturated fatty acid with a 16-carbon chain and a single double bond located at the 15th carbon position It is part of the hexadecenoic acid family, which includes various positional isomers

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 15-Hexadecenoic acid can be synthesized through the desaturation of palmitic acid (hexadecanoic acid) using enzymatic methods. For instance, the desaturation process can be carried out using an enzyme system derived from rat liver or yeast, which converts palmitic acid into this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological processes, such as microbial fermentation, where specific strains of microorganisms are engineered to produce the desired fatty acid. These methods are preferred due to their efficiency and sustainability compared to traditional chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 15-Hexadecenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the double bond into an epoxide or a diol.

Reduction: The double bond can be reduced to yield hexadecanoic acid.

Substitution: The carboxyl group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation using catalysts like palladium on carbon.

Substitution: Acid chlorides and amines for amidation; alcohols for esterification.

Major Products:

Oxidation: Epoxides and diols.

Reduction: Hexadecanoic acid.

Substitution: Esters and amides.

Applications De Recherche Scientifique

Chemical Applications

Precursor in Lipid Synthesis

- 15-Hexadecenoic acid serves as a precursor for the synthesis of complex lipids. It is utilized in the production of phospholipids and glycolipids that are crucial for cell membrane integrity and function.

Chromatographic Standards

- This fatty acid is employed as a standard in chromatographic analyses due to its well-defined structure and properties, allowing for accurate quantification of similar compounds in biological samples.

Biological Applications

Cell Membrane Composition

- Research indicates that this compound influences cell membrane fluidity and functionality. It is incorporated into phospholipid bilayers, affecting membrane dynamics and cellular signaling pathways .

Anti-Inflammatory Properties

- Studies have highlighted the potential anti-inflammatory effects of this compound and its positional isomers. For instance, it may modulate inflammatory responses by acting on peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation regulation .

Medical Applications

Potential Therapeutic Uses

- Investigations into the therapeutic potential of this compound reveal its possible roles in treating metabolic disorders. Its isomers have been linked to improved insulin sensitivity and reduced inflammation in various models .

Biomarker Development

- The fatty acid's unique structure allows it to serve as a biomarker for certain metabolic conditions. Research has shown that levels of hexadecenoic acids can indicate changes in lipid metabolism associated with obesity and insulin resistance .

Industrial Applications

Biodegradable Lubricants

- In industry, this compound is utilized in the formulation of biodegradable lubricants and surfactants. Its environmental compatibility makes it an attractive alternative to traditional petrochemical products.

Sustainable Production Methods

- The industrial production of this fatty acid often employs biotechnological processes such as microbial fermentation. This method not only enhances yield but also aligns with sustainability goals by minimizing environmental impact compared to conventional chemical synthesis.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Impacts |

|---|---|---|

| Chemistry | Precursor for lipid synthesis | Essential for phospholipid production |

| Chromatographic standard | Accurate quantification of related compounds | |

| Biology | Cell membrane composition | Influences fluidity and signaling |

| Anti-inflammatory properties | Modulates inflammation via PPAR activation | |

| Medicine | Potential therapeutic uses | Linked to improved insulin sensitivity |

| Biomarker for metabolic disorders | Indicates lipid metabolism changes | |

| Industry | Biodegradable lubricants | Eco-friendly alternative to petrochemicals |

| Sustainable production methods | Utilizes microbial fermentation for efficiency |

Case Studies

- Anti-inflammatory Mechanisms

- Lipidomic Profiling

-

Industrial Biotechnology

- A case study on microbial fermentation processes showed significant advancements in producing this compound sustainably. This approach not only improves yield but also reduces reliance on non-renewable resources, aligning with global sustainability initiatives.

Mécanisme D'action

The mechanism of action of 15-hexadecenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various metabolic pathways. For instance, it has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation .

Comparaison Avec Des Composés Similaires

Palmitoleic Acid (9-cis-hexadecenoic acid): Another monounsaturated fatty acid with the double bond at the 9th carbon.

Sapienic Acid (6-cis-hexadecenoic acid): Found in human sebum with the double bond at the 6th carbon.

Hypogeic Acid (9-cis-hexadecenoic acid): Similar to palmitoleic acid but derived from different sources.

Uniqueness: 15-Hexadecenoic acid is unique due to the position of its double bond, which imparts distinct chemical and biological properties. Unlike its isomers, it has specific roles in metabolic regulation and potential therapeutic applications .

Activité Biologique

15-Hexadecenoic acid, also known as cis-6-hexadecenoic acid or C16:1Δ6, is a monounsaturated fatty acid that has gained attention for its various biological activities. This article delves into its occurrence, metabolic roles, and potential therapeutic applications based on recent research findings.

Occurrence and Sources

This compound is primarily found in certain bacteria and has been identified in the sebum of human skin. Its presence in sebum suggests a potential role in skin health and antimicrobial defense mechanisms against pathogens such as Staphylococcus aureus . Additionally, it is produced from dietary sources rich in unsaturated fatty acids and can be synthesized endogenously through metabolic pathways involving desaturation of saturated fatty acids.

1. Anti-Inflammatory Properties

Research has shown that this compound exhibits significant anti-inflammatory effects. It has been reported to inhibit the activity of phospholipase A2, an enzyme involved in the inflammatory response, in a competitive manner . This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for therapeutic applications in inflammatory diseases.

2. Role as a Lipokine

Similar to other unsaturated fatty acids like palmitoleic acid, this compound functions as a lipokine. It is involved in metabolic signaling that can enhance insulin sensitivity and glucose uptake in muscle cells, thereby playing a role in glucose metabolism . This lipokine activity suggests potential benefits for metabolic disorders such as obesity and type 2 diabetes.

Metabolic Pathways

The metabolism of this compound involves its incorporation into membrane phospholipids, where it influences membrane fluidity and cell signaling pathways. Studies have shown that supplementation with this fatty acid can lead to significant changes in membrane fatty acid composition, which may affect cellular functions such as proliferation and apoptosis .

Table 1: Summary of Biological Activities of this compound

Future Directions

Further research is needed to fully elucidate the mechanisms by which this compound exerts its biological effects. Clinical studies focusing on its role in metabolic diseases and inflammatory conditions could provide insights into its therapeutic potential. Additionally, exploring the relationship between dietary intake of this fatty acid and health outcomes will be crucial for understanding its role in human nutrition.

Propriétés

IUPAC Name |

hexadec-15-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2H,1,3-15H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVODZEXFHPAFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470514 | |

| Record name | 15-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4675-57-4 | |

| Record name | 15-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.